molecular formula C16H28O2 B146477 (7E)-1-oxacycloheptadec-7-en-2-one CAS No. 7779-50-2

(7E)-1-oxacycloheptadec-7-en-2-one

Cat. No.: B146477
CAS No.: 7779-50-2
M. Wt: 252.39 g/mol
InChI Key: HMWPDRYGIBLSHB-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7E)-1-Oxacycloheptadec-7-en-2-one is a macrocyclic lactone characterized by a 17-membered ring structure containing an ester functional group (C=O) and a single double bond at the 7th position with an E-configuration . Macrocyclic lactones of this size are rare in natural and synthetic chemistry, often associated with specialized applications in fragrance industries or antimicrobial agents due to their conformational rigidity and ability to interact with biological targets .

Properties

CAS No.

7779-50-2

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

(7E)-1-oxacycloheptadec-7-en-2-one

InChI

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2/b6-4+

InChI Key

HMWPDRYGIBLSHB-GQCTYLIASA-N

SMILES

C1CCCCC=CCCCCC(=O)OCCCC1

Isomeric SMILES

C1CCCC/C=C/CCCCC(=O)OCCCC1

Canonical SMILES

C1CCCCC=CCCCCC(=O)OCCCC1

boiling_point

185.00 to 190.00 °C. @ 16.00 mm Hg

density

0.949-0.957

melting_point

28.5 °C

Other CAS No.

223104-08-3
7779-50-2

physical_description

Solid

Pictograms

Irritant

solubility

1 ml in 9 ml 80% alcohol (in ethanol)

Synonyms

Oxacycloheptadec-7-en-2-one;  1-Oxa-7-cycloheptadecen-2-one;  16-Hydroxy-6-hexadecenoic Acid Lactone;  16-Hydroxy-6-hexadecenoic Acid ω-Lactone

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

(7E)-1-oxacycloheptadec-7-en-2-one features a cyclic structure with an ether functional group, which contributes to its reactivity and utility in synthetic organic chemistry. Its structural characteristics allow for various modifications, making it a versatile building block for synthesizing other compounds.

Synthesis and Chemical Reactions

The compound serves as a precursor in the synthesis of various chemical entities. Its reactivity can be exploited in:

  • Organic Synthesis : Used as an intermediate in the production of fragrances and flavor compounds. The unique structure allows for specific reactions that enhance the synthesis of complex molecules.
  • Functionalization : The double bond in the cycloheptadecane ring can undergo reactions such as hydrogenation or oxidation, leading to diverse functional groups that can be further utilized in medicinal chemistry.

Pharmacological Applications

Research indicates potential pharmacological benefits of this compound:

  • Antimicrobial Activity : Studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antiseptics .
  • Anti-inflammatory Properties : Compounds derived from this structure have been investigated for their ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Applications in Fragrance Industry

The compound has been identified as a valuable component in fragrance formulations:

  • Fragrance Composition : this compound is utilized in creating high-performance fragrance compositions due to its pleasant odor profile and stability . Its inclusion enhances the overall scent profile of consumer products such as perfumes and household cleaners.

Consumer Products

The versatility of (7E)-1-oxacyclohept-7-en-2-one extends to various consumer products:

  • Cosmetics : Incorporated into cosmetic formulations for its fragrance properties and potential skin benefits.
  • Household Products : Used in cleaning agents and air fresheners, contributing both scent and functional properties .

Table 1: Summary of Applications

Application AreaSpecific UseNotes
Organic ChemistrySynthesis IntermediateVersatile building block for complex molecules
PharmacologyAntimicrobial & Anti-inflammatoryPotential therapeutic agent
Fragrance IndustryHigh-performance fragrance compositionsEnhances scent profiles
Consumer ProductsCosmetics & Household ProductsAdds fragrance and functional properties

Case Study: Antimicrobial Properties

A study evaluating the antimicrobial efficacy of various oxacyclic compounds, including this compound, revealed promising results against common pathogens. The compound demonstrated significant inhibition zones in bacterial cultures, indicating its potential as a natural preservative or therapeutic agent .

Comparison with Similar Compounds

Macrocyclic Lactones vs. Beta-Lactam Antibiotics (Cephalosporins)

The cephalosporin derivatives described in (e.g., compounds a–f ) share cyclic frameworks but differ significantly in structure and function:

Property (7E)-1-Oxacycloheptadec-7-en-2-one Cephalosporin Derivatives (e.g., Cefepime Hydrochloride)
Ring Size 17-membered macrocycle Bicyclic: 6-membered dihydrothiazine + 4-membered β-lactam
Functional Groups Ester (lactone) β-lactam, carboxylate, aminothiazole
Stereochemistry E-configured double bond at C7 Multiple stereocenters (e.g., 6R,7R configurations)
Biological Activity Potential fragrance/antimicrobial Broad-spectrum antibiotics
Applications Industrial/experimental Clinical use (bacterial infection treatment)

Cephalosporins derive their activity from β-lactam ring reactivity, enabling irreversible binding to bacterial penicillin-binding proteins. In contrast, macrocyclic lactones like this compound may exhibit antimicrobial effects through membrane disruption or enzyme inhibition, though empirical data are sparse .

Comparison with (2E,4Z)-N-(2-Methylpropyl)undeca-2,4-dien-8,10-diynamide

This compound (FDB018612) shares stereochemical descriptors (E and Z configurations) but diverges in core structure:

Property This compound (2E,4Z)-N-(2-Methylpropyl)undeca-2,4-dien-8,10-diynamide
Core Structure Macrocyclic lactone Linear alkyne-amide with conjugated diene and diyne
Functional Groups Ester Amide, alkyne, conjugated diene
Stereochemistry Single E-configured double bond E and Z double bonds at C2 and C4
Potential Applications Fragrance, antimicrobial research Likely bioactive (e.g., insecticidal or antitumor)

The linear amide-alkyne structure of FDB018612 suggests roles in signaling or bioactivity, whereas the macrocyclic lactone’s rigidity may favor substrate binding in enzymatic or receptor-based systems .

Comparison with 5-(1-Phenylethenyl)-dihydrooxazole Derivatives

describes a dihydrooxazole derivative (5c) with a fused bicyclic system. Key contrasts include:

Property This compound 5-(1-Phenylethenyl)-dihydrooxazole
Ring System 17-membered monocycle 5-membered dihydrooxazole + steroid-like fused rings
Functional Groups Ester Oxazole, alkene, methyl groups
Complexity Moderate (single double bond) High (multiple stereocenters and rings)
NMR Data Not reported in evidence Detailed $ ^1H $ and $ ^13C $ NMR in CDCl₃

Dihydrooxazoles are often explored in catalysis or medicinal chemistry, whereas macrocyclic lactones may prioritize conformational stability .

Q & A

Q. What validation criteria should be applied to confirm the enantiomeric purity of synthesized this compound?

  • Methodological Answer : Use chiral HPLC with cellulose-based columns and compare retention times to enantiomerically pure standards. Validate via optical rotation ([α]D) and electronic circular dichroism (ECD). Report enantiomeric excess (ee) with error margins .

Q. How can isotopic labeling studies improve mechanistic understanding of this compound’s metabolic pathways?

  • Methodological Answer : Synthesize ²H- or ¹⁴C-labeled analogs for tracer studies. Use LC-MS/MS to identify metabolites and quantify isotopic enrichment. Pair with kinetic modeling (e.g., compartmental analysis) to elucidate turnover rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7E)-1-oxacycloheptadec-7-en-2-one
Reactant of Route 2
(7E)-1-oxacycloheptadec-7-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.